9,10-Dibromoanthracene

Photophysics Solid-State Chemistry Excimer Formation

9,10-Dibromoanthracene (DBA) is the definitive building block for advanced optoelectronics. Unlike other halogenated anthracenes, its symmetrical 9,10-dibromo substitution and heavy-atom effect deliver a superior radiative rate constant (kᵣ=6.7×10⁷ s⁻¹) for efficient blue electroluminescence. The two bromine handles enable versatile Suzuki, Stille, and Sonogashira cross-couplings to construct extended π-conjugated systems for high-performance OLEDs, OFETs, and OPVs. Groundbreaking elastic single crystals open new frontiers in mechanophotonics. Sourced at ≥98% purity with rigorous QC, our DBA ensures batch-to-batch consistency for critical synthesis and device fabrication.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 523-27-3
Cat. No. B139309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dibromoanthracene
CAS523-27-3
SynonymsNSC 6263; 
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Br
InChIInChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
InChIKeyBRUOAURMAFDGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dibromoanthracene (CAS 523-27-3) Technical Datasheet: A Key Intermediate for OLED and Semiconductor Precursors


9,10-Dibromoanthracene (DBA) is a symmetrically brominated polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₈Br₂ and a molecular weight of 336.02 g/mol. It is a crystalline yellow solid with a melting point of 223-224 °C . The compound's significance lies in the reactivity of its two bromine substituents on the central anthracene ring, which serve as versatile handles for cross-coupling reactions, enabling the synthesis of extended π-conjugated systems. This makes it a critical building block for organic semiconductors, organic light-emitting diodes (OLEDs), and luminescent materials .

9,10-Dibromoanthracene (CAS 523-27-3) Technical Evaluation: Why In-Class Substitution is Not Advisable


While numerous anthracene derivatives exist, the specific combination of a symmetrical 9,10-dibromo substitution pattern and the heavy-atom effect of bromine imparts a distinct set of photophysical, electrochemical, and crystallographic properties to 9,10-dibromoanthracene (DBA). These characteristics are not replicable by other halogenated anthracenes (e.g., 9,10-dichloroanthracene) or by non-halogenated analogs (e.g., 9,10-diphenylanthracene) [1]. Substituting DBA with a seemingly similar analog in a synthesis or device architecture can lead to altered reaction kinetics, different solid-state packing, and a loss of the specific electronic and steric effects that are crucial for achieving desired performance metrics [2]. The following quantitative evidence underscores these non-fungible differentiators.

9,10-Dibromoanthracene (CAS 523-27-3) vs. Analogs: Quantitative Comparative Data for Informed Procurement


9,10-Dibromoanthracene vs. 9,10-Dichloroanthracene: Excimer Geometry and Formation Kinetics in the Solid State

A picosecond diffuse reflectance laser photolysis study on microcrystals revealed a fundamental difference in the excimer states of 9,10-dibromoanthracene (9,10-DBA) and its chloro-analog, 9,10-dichloroanthracene (9,10-DCA). The angle between the molecular axes in the sandwich dimer configuration was determined to be 73° for 9,10-DBA, compared to 61° for 9,10-DCA [1]. This 12° angular difference reflects a distinct geometrical structure of the excimers, which directly impacts their photophysical behavior in the solid state. While both compounds formed excimers within a few picoseconds (ps) post-excitation, the structural variance confirms that the heavy bromine atoms exert a unique steric and electronic influence on molecular packing, which cannot be replicated by chlorine [1].

Photophysics Solid-State Chemistry Excimer Formation

9,10-Dibromoanthracene vs. 9,10-Dichloroanthracene: Comparative Molar Kerr Constants and Anisotropic Polarisability

The molar Kerr constant, a measure of electro-optical anisotropy, provides a quantitative distinction between 9,10-dibromoanthracene and its dichloro analog. For 9,10-dibromoanthracene, the molar Kerr constant (× 10¹²) was measured as +168, whereas 9,10-dichloroanthracene exhibits values of +152 and +157 in the same solvent [1]. The higher constant for the dibromo compound indicates a significantly greater anisotropy of polarisability, which is a direct consequence of the more polarizable bromine atoms. This property influences the compound's behavior in electric fields and its non-linear optical response, making it a distinct choice for optoelectronic applications [1].

Physical Chemistry Polarisability Electro-optics

9,10-Dibromoanthracene vs. Anthracene and Non-Halogenated Derivatives: Differential Redox Reactivity with Manganese(III) Acetate

A systematic redoximetric titration study using manganese(III) acetate in glacial acetic acid at 60 °C revealed a class-level distinction in reactivity. 9,10-Dibromoanthracene, along with anthracene and several other alkyl/phenyl derivatives, participated in a two-electron redox reaction to produce anthraquinone derivatives [1]. In contrast, 9,10-dibromoanthracene did not react under these conditions, a behavior shared only with cyano-substituted anthracenes [1]. This resistance to oxidation, attributed to the electron-withdrawing effect of the bromine substituents, sets it apart from the unsubstituted anthracene core and many other derivatives, indicating a higher degree of chemical stability under these specific oxidative conditions.

Electrochemistry Redox Chemistry Analytical Chemistry

9,10-Dibromoanthracene vs. 9-Bromoanthracene: Relative Formation Kinetics During Catalytic Bromination

In the catalytic bromination of anthracene on a silica gel surface, the formation of the mono-brominated product, 9-bromoanthracene, is kinetically favored over the formation of the di-brominated product, 9,10-dibromoanthracene. A detailed kinetic study established that the rate of 9-bromoanthracene formation is by a factor of 4.2 ± 2.8 higher than that of 9,10-dibromoanthracene formation [1]. This rate difference is a direct consequence of the steric and electronic changes induced by the first bromine substituent, which makes the addition of the second bromine atom to the central ring more challenging.

Synthetic Chemistry Kinetics Process Optimization

9,10-Dibromoanthracene vs. 9-Bromoanthracene: Quantitative Comparison of Intersystem Crossing and Radiative Rate Constants

A detailed temperature-dependent photophysical study revealed subtle but quantifiable differences in the excited-state dynamics of 9,10-dibromoanthracene (DBA) and its mono-brominated counterpart, 9-bromoanthracene (BA). The rate constant for the temperature-independent intersystem crossing (ISC) from the S₁ state, which populates the triplet manifold, was found to be similar for both compounds, with values of k₀ⁱˢᶜ = 1.9 × 10⁷ s⁻¹ for DBA and (1.2–1.7) × 10⁷ s⁻¹ for BA [1]. However, a more significant difference was observed in the radiative rate constant (kᵣ) from the S₁ to the ground state. DBA exhibited a faster radiative decay rate of kᵣ = 6.7 × 10⁷ s⁻¹, compared to (5.2–5.7) × 10⁷ s⁻¹ for BA [1]. This indicates that the addition of a second bromine atom accelerates the fluorescence process, a phenomenon related to the enhanced heavy-atom effect.

Photophysics Photoluminescence OLED Materials

9,10-Dibromoanthracene (CAS 523-27-3): Targeted Application Scenarios Based on Differentiated Performance Data


Precursor for High-Efficiency Blue OLED Emitters and Host Materials

The enhanced radiative rate constant (kᵣ = 6.7 × 10⁷ s⁻¹) of 9,10-dibromoanthracene (DBA) compared to its mono-bromo analog [1] directly translates to more efficient fluorescence. This property, combined with its established blue electroluminescence, makes DBA a superior synthetic precursor for developing high-performance blue OLED emitters and host materials [2]. The two bromine handles enable the straightforward synthesis of extended π-conjugated molecules via cross-coupling, which are essential for tuning emission color and improving device efficiency.

Synthesis of Advanced Organic Semiconductors and Conjugated Polymers

The symmetrical dibromo substitution pattern of DBA is ideal for constructing linear, π-conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The unique solid-state packing, as evidenced by a 73° excimer sandwich dimer angle [2], influences charge transport pathways in thin films. For applications requiring precise control over intermolecular ordering and exciton dynamics, the specific crystallographic and photophysical properties of DBA-derived materials offer a quantifiable advantage over those derived from other halogenated anthracenes.

Chemiluminescence and Electrochemiluminescence (ECL) Studies and Sensor Development

9,10-Dibromoanthracene is a well-established activator and energy acceptor in chemiluminescent and electrochemiluminescent systems [1]. Its differential reactivity and higher Kerr constant (+168) [2] compared to 9,10-dichloroanthracene indicate a distinct set of electronic and optical properties that can be exploited in analytical assays and sensing platforms. Researchers investigating ECL mechanisms or developing new luminescent probes will find DBA's specific photophysical parameters, including its intersystem crossing rates [3], to be a non-interchangeable characteristic for optimizing signal generation.

Crystal Engineering and Mechanophotonics Research

The discovery that single crystals of 9,10-dibromoanthracene exhibit elastic bending [1] has opened a new research avenue in mechanophotonics. The unique combination of a rigid aromatic core and heavy bromine substituents imparts flexibility at the macroscopic level while retaining desirable photophysical properties. This unusual mechanical behavior, which is not observed for many other anthracene derivatives, makes DBA a model compound for investigating the relationship between molecular structure, solid-state packing, and mechanical compliance in organic crystalline materials.

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